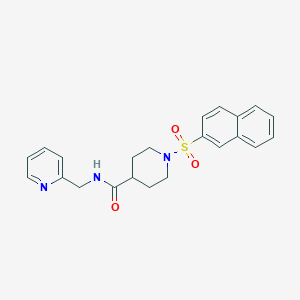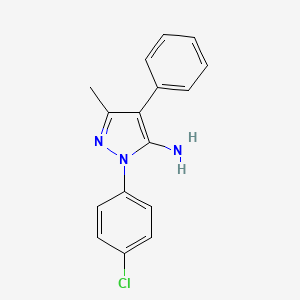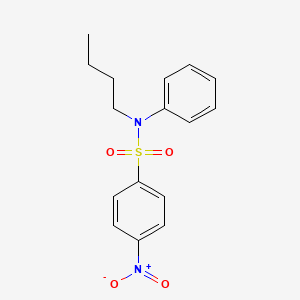![molecular formula C20H21ClN2O3 B4236069 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4236069.png)
2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPA is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and anxiety.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
Wirkmechanismus
2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide acts as a selective antagonist of the NK1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. The NK1 receptor is involved in the regulation of pain, inflammation, and anxiety, and its activation has been implicated in the pathogenesis of various diseases. By blocking the NK1 receptor, 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide reduces the activity of the substance P neuropeptide, which is a key mediator of pain and inflammation.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a highly selective antagonist of the NK1 receptor, which reduces the risk of off-target effects. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is also stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in the treatment of chronic pain and inflammation. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have analgesic and anti-inflammatory effects in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the potential use of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in the treatment of substance abuse disorders. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in clinical trials. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, including its bioavailability, metabolism, and excretion. This information is crucial for the development of safe and effective 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide-based therapies.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the NK1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies, and it has potential applications in the treatment of chronic pain, inflammation, and substance abuse disorders. Further research is needed to determine the efficacy and safety of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide-based therapies in clinical trials.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-6-2-3-7-18(17)26-14-19(24)22-16-10-8-15(9-11-16)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVITJBBKOPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4235998.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide](/img/structure/B4236010.png)
acetyl]amino}benzoate](/img/structure/B4236013.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4236025.png)

![2-ethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4236033.png)
![4-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B4236036.png)



![1-[(4-ethoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4236074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4236089.png)
